molecular formula C39H30Cl2FeN6O8 B101046 5-Methyl-1,10-phenanthroline ferrous perchlorate CAS No. 15526-61-1

5-Methyl-1,10-phenanthroline ferrous perchlorate

Cat. No.: B101046
CAS No.: 15526-61-1
M. Wt: 837.4 g/mol
InChI Key: YPKANHHSFAEKSD-UHFFFAOYSA-L
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Description

5-Methyl-1,10-phenanthroline ferrous perchlorate is a coordination compound formed by the complexation of 5-Methyl-1,10-phenanthroline with ferrous ions and perchlorate anions. This compound is known for its unique chemical properties and has been widely studied for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,10-phenanthroline ferrous perchlorate typically involves the reaction of 5-Methyl-1,10-phenanthroline with ferrous salts in the presence of perchlorate ions. One common method involves dissolving 5-Methyl-1,10-phenanthroline in a suitable solvent, such as methanol, and then adding a ferrous salt, such as ferrous sulfate, followed by the addition of perchloric acid to form the perchlorate complex. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification, crystallization, and drying to obtain the compound in a pure and stable form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,10-phenanthroline ferrous perchlorate undergoes various chemical reactions, including:

    Oxidation: The ferrous ion in the complex can be oxidized to the ferric state.

    Reduction: The compound can participate in redox reactions where the ferrous ion is reduced.

    Substitution: Ligand substitution reactions can occur, where the 5-Methyl-1,10-phenanthroline ligand is replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may yield ferric complexes, while reduction reactions may produce ferrous complexes with different ligands.

Scientific Research Applications

5-Methyl-1,10-phenanthroline ferrous perchlorate has several scientific research applications, including:

    Redox Kinetics and Complex Formation: It is used to study redox reactions and the formation of metal complexes.

    Physicochemical Properties in Thin Films: The compound is examined for its magnetic susceptibility and spectroscopic properties in thin films.

    Spectrophotometric Analysis: It is utilized in spectrophotometric methods for detecting various ions.

    Electrochemical Studies: The electrochemical behavior of the compound is extensively studied.

Mechanism of Action

The mechanism of action of 5-Methyl-1,10-phenanthroline ferrous perchlorate involves its ability to form stable complexes with metal ions. The 5-Methyl-1,10-phenanthroline ligand coordinates with the ferrous ion, creating a stable complex that can participate in various chemical reactions. The molecular targets and pathways involved include the coordination sites on the ferrous ion and the electron transfer pathways in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: A parent compound without the methyl substitution.

    5,6-Dimethyl-1,10-phenanthroline: A derivative with two methyl groups.

    5-Chloro-1,10-phenanthroline: A derivative with a chlorine substitution.

Uniqueness

5-Methyl-1,10-phenanthroline ferrous perchlorate is unique due to the presence of the methyl group, which can influence its chemical properties, such as its redox potential and stability. This makes it distinct from other similar compounds and useful in specific applications where these properties are advantageous.

Properties

IUPAC Name

iron(2+);5-methyl-1,10-phenanthroline;diperchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C13H10N2.2ClHO4.Fe/c3*1-9-8-10-4-2-6-14-12(10)13-11(9)5-3-7-15-13;2*2-1(3,4)5;/h3*2-8H,1H3;2*(H,2,3,4,5);/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKANHHSFAEKSD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2.CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2.CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H30Cl2FeN6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

837.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15526-61-1
Record name 5-Methyl-1,10-phenanthroline ferrous perchlorate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015526611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iron(2+), tris(5-methyl-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, perchlorate (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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